molecular formula C10H15BO4 B1422125 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid CAS No. 223128-32-3

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

Cat. No. B1422125
CAS RN: 223128-32-3
M. Wt: 210.04 g/mol
InChI Key: STZJZCMYEFOIIR-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid, also known as MMDPB, is a boronic acid derivative used in scientific research. It has gained attention due to its potential application in the development of new drugs and materials.

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid , are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, both in homogeneous assays and heterogeneous detection systems .

Research and Development

While specific applications for 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid are not detailed in the search results, boronic acids are commonly used in research for developing new chemical entities. Their ability to form stable complexes with other molecules makes them valuable in the synthesis and development of pharmaceuticals and other chemical products .

Mechanism of Action

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their versatility in organic synthesis and their use in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, used in organic synthesis to synthesize a variety of products, including pharmaceuticals, agrochemicals, and fine chemicals .

Action Environment

The action of boronic acids in the Suzuki-Miyaura reaction is influenced by several environmental factors, including temperature, solvent, and the presence of a base and a palladium catalyst. The reaction typically requires mild conditions and is tolerant of a wide range of functional groups .

properties

IUPAC Name

[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZJZCMYEFOIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681878
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid

CAS RN

223128-32-3
Record name [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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